(R)-3-Amino-3-(5-methylfuran-2-yl)propan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-3-Amino-3-(5-methylfuran-2-yl)propan-1-ol is a chiral compound with a furan ring substituted with a methyl group at the 5-position and an amino alcohol moiety at the 3-position
Mechanism of Action
Target of Action
The primary targets of the compound “®-3-Amino-3-(5-methylfuran-2-yl)propan-1-ol” are currently unknown . This compound is a derivative of furan, a heterocyclic organic compound, which is known to interact with various biological targets
Mode of Action
Furan derivatives are known to interact with biological targets through various mechanisms, such as binding to receptors or enzymes, disrupting cell membrane integrity, or modulating signal transduction pathways . The specific mode of action of this compound may depend on its chemical structure and the nature of its target.
Biochemical Pathways
Furan derivatives can potentially affect various biochemical pathways depending on their specific targets
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-3-Amino-3-(5-methylfuran-2-yl)propan-1-ol typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 5-methylfuran-2-carbaldehyde.
Aldol Reaction: The aldehyde undergoes an aldol reaction with a suitable amine to form an intermediate imine.
Reduction: The imine is then reduced using a reducing agent such as sodium borohydride to yield the desired amino alcohol.
Industrial Production Methods
Industrial production methods for ®-3-Amino-3-(5-methylfuran-2-yl)propan-1-ol may involve similar steps but on a larger scale, with optimizations for yield and purity. Catalytic hydrogenation and enzymatic resolution are often employed to achieve the desired enantiomeric purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The amino alcohol can undergo oxidation to form the corresponding ketone or aldehyde.
Reduction: Further reduction can lead to the formation of saturated alcohols.
Substitution: The amino group can participate in substitution reactions, forming various derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products
Oxidation: 3-(5-methylfuran-2-yl)propanal.
Reduction: 3-(5-methylfuran-2-yl)propan-1-ol.
Substitution: Various N-substituted derivatives.
Scientific Research Applications
Chemistry
Building Block: Used as a building block in the synthesis of more complex molecules.
Chiral Ligand: Employed as a chiral ligand in asymmetric synthesis.
Biology and Medicine
Enzyme Inhibitors: Investigated as inhibitors for specific enzymes involved in metabolic pathways.
Industry
Catalysis: Used in catalytic processes for the production of fine chemicals.
Material Science:
Comparison with Similar Compounds
Similar Compounds
®-3-Amino-3-(5-methylthiophen-2-yl)propan-1-ol: Similar structure with a thiophene ring instead of a furan ring.
®-3-Amino-3-(5-methylpyridin-2-yl)propan-1-ol: Similar structure with a pyridine ring instead of a furan ring.
Uniqueness
Furan Ring: The presence of the furan ring imparts unique electronic properties and reactivity.
Chirality: The chiral center at the 3-position provides enantioselectivity in reactions.
Functional Groups: The combination of amino and alcohol groups allows for diverse chemical transformations.
Properties
IUPAC Name |
(3R)-3-amino-3-(5-methylfuran-2-yl)propan-1-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO2/c1-6-2-3-8(11-6)7(9)4-5-10/h2-3,7,10H,4-5,9H2,1H3/t7-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XCFRGGIJURNRMY-SSDOTTSWSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C(CCO)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(O1)[C@@H](CCO)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.